N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN5O6 and its molecular weight is 413.82. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition Studies
One study focused on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, identifying major metabolic pathways and metabolites in humans. This research is crucial for understanding the pharmacokinetics and safety profile of new drugs (Renzulli et al., 2011).
Radioligand Development for PET Studies
Another research effort characterized the radioactive metabolites of a 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma. This work supports the development of PET imaging techniques for studying brain receptors, contributing to our understanding of psychiatric disorders (Osman et al., 1996).
Chemotherapy Efficacy Enhancement
A clinical study evaluated the enhancement of antitumor effects of chloroethyl nitrosoureas by pretreatment with 5-(3-3'-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) in patients with malignant gliomas. Such studies are essential for improving chemotherapy regimens for cancer treatment (Ikeda et al., 1996).
HIV-1 Protease Inhibitor Metabolism
Research on the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine highlights the importance of understanding drug metabolism for the development of effective antiviral therapies (Balani et al., 1995).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators such as prostaglandins .
Mode of Action
The compound interacts with the active site of the COX-2 enzyme, inhibiting its function . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX-2 enzyme, it prevents the production of prostaglandins, prostacyclins, and thromboxanes, which are key players in the inflammatory response .
Pharmacokinetics
The compound has been suggested to have good oral drug-like behavior and non-toxic nature . .
Result of Action
The inhibition of the COX-2 enzyme by the compound leads to a reduction in inflammation. In vivo studies have shown that it can significantly inhibit edema in a carrageenan-induced albino rat paw edema assay .
Properties
IUPAC Name |
N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-5-nitrofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6.ClH/c1-11-10-12(18-27-11)16(23)20-8-6-19(7-9-20)5-4-17-15(22)13-2-3-14(26-13)21(24)25;/h2-3,10H,4-9H2,1H3,(H,17,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALVNGDJGMSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.